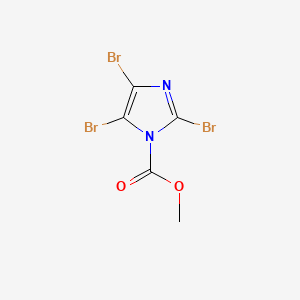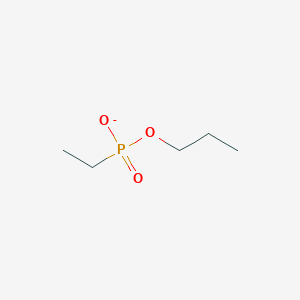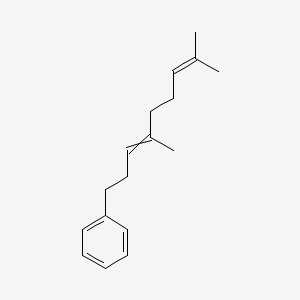
(4,8-Dimethylnona-3,7-dien-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,8-Dimethylnona-3,7-dien-1-YL)benzene is an organic compound with a complex structure that includes a benzene ring and a nonadiene chain with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Dimethylnona-3,7-dien-1-YL)benzene typically involves the esterification of nonadiene alcohols with methyl or vinyl reagents, followed by dehydration and distillation to obtain the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using readily available raw materials. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in significant quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4,8-Dimethylnona-3,7-dien-1-YL)benzene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
(4,8-Dimethylnona-3,7-dien-1-YL)benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, fluorescent dyes, and flexible resins.
Mécanisme D'action
The mechanism by which (4,8-Dimethylnona-3,7-dien-1-YL)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context and application. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4,8-Dimethylnona-1,3,7-triene: A structurally similar compound with different functional groups and properties.
Dendrolasine: Another related compound with similar structural features but distinct chemical behavior.
Uniqueness
(4,8-Dimethylnona-3,7-dien-1-YL)benzene stands out due to its unique combination of a benzene ring and a nonadiene chain, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various specialized applications in research and industry.
Propriétés
Numéro CAS |
22555-66-4 |
|---|---|
Formule moléculaire |
C17H24 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
4,8-dimethylnona-3,7-dienylbenzene |
InChI |
InChI=1S/C17H24/c1-15(2)9-7-10-16(3)11-8-14-17-12-5-4-6-13-17/h4-6,9,11-13H,7-8,10,14H2,1-3H3 |
Clé InChI |
AELMWTPBXIMRMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


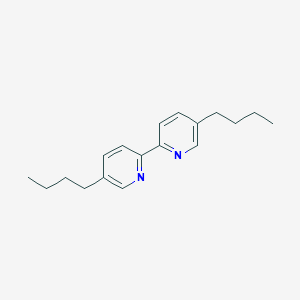
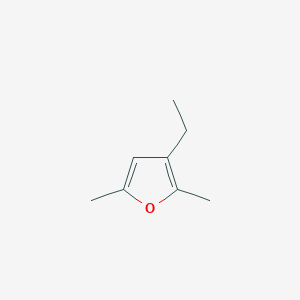
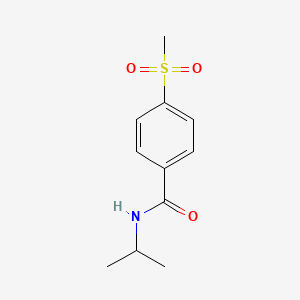
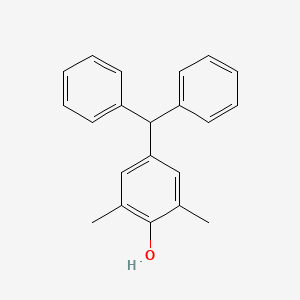
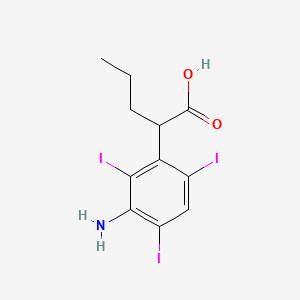
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
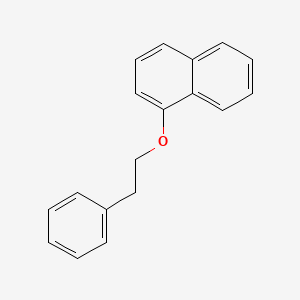

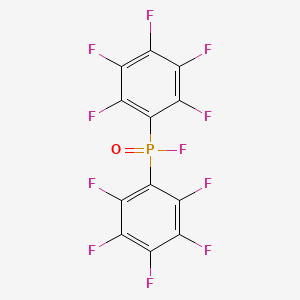

![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
